molecular formula C21H21NO4S2 B2950417 N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1797063-04-7

N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2950417
CAS RN: 1797063-04-7
M. Wt: 415.52
InChI Key: CCZBNBGAUSPWQT-UHFFFAOYSA-N
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Description

N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BTE is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways in cancer cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression in cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that is often overactive in cancer cells. By inhibiting these key enzymes and pathways, N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have several biochemical and physiological effects in cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and apoptosis. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition of MMPs can lead to the inhibition of cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide for lab experiments is its high potency and specificity for cancer cells. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to be highly effective at inhibiting the growth and proliferation of cancer cells, while having minimal effects on normal cells. This makes N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide a potential candidate for the development of new cancer therapies. However, one of the limitations of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One potential direction is the development of new formulations of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide that can improve its solubility and bioavailability. Another potential direction is the investigation of the effects of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide on other signaling pathways and enzymes in cancer cells. Additionally, the potential use of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other cancer therapies should be investigated, as this may enhance its effectiveness. Finally, the potential use of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in other disease models, such as inflammation and neurodegenerative diseases, should be explored.

Synthesis Methods

N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a multistep process that involves the reaction of 5-benzoylthiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-methoxybenzylamine. The resulting intermediate is then reacted with ethanesulfonyl chloride to yield the final product, N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide.

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential use in scientific research applications. One of the most promising applications of N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is in cancer research. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-26-18-9-7-16(8-10-18)13-14-28(24,25)22-15-19-11-12-20(27-19)21(23)17-5-3-2-4-6-17/h2-12,22H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZBNBGAUSPWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-benzoylthiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

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